molecular formula C20H30N2O B14347999 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole CAS No. 90358-30-8

1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole

Cat. No.: B14347999
CAS No.: 90358-30-8
M. Wt: 314.5 g/mol
InChI Key: KWANLTBMZQXGKH-UHFFFAOYSA-N
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Description

1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole is a complex organic compound with a unique structure that combines an ethoxy group, a dimethyloctenyl chain, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with a suitable alkyl halide, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)benzene
  • 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)phenol
  • 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)aniline

Uniqueness

1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

90358-30-8

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1-(7-ethoxy-3,7-dimethyloct-2-enyl)-2-methylbenzimidazole

InChI

InChI=1S/C20H30N2O/c1-6-23-20(4,5)14-9-10-16(2)13-15-22-17(3)21-18-11-7-8-12-19(18)22/h7-8,11-13H,6,9-10,14-15H2,1-5H3

InChI Key

KWANLTBMZQXGKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(=CCN1C(=NC2=CC=CC=C21)C)C

Origin of Product

United States

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